

# Vidofludimus Demonstrates Superior Potency in DHODH Inhibition Compared to Teriflunomide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Vidofludimus**

Cat. No.: **B1631139**

[Get Quote](#)

For Immediate Release

A comprehensive analysis of preclinical data reveals that **vidofludimus**, a next-generation immunomodulator, exhibits significantly higher potency in inhibiting the dihydroorotate dehydrogenase (DHODH) enzyme compared to the established drug, teriflunomide. This heightened potency may translate to improved efficacy and a better safety profile in the treatment of autoimmune diseases such as multiple sclerosis.

This guide provides a detailed comparison of the DHODH inhibition potency of **vidofludimus** and teriflunomide, supported by experimental data, for researchers, scientists, and drug development professionals.

## Executive Summary

Both **vidofludimus** and teriflunomide are oral inhibitors of DHODH, a key enzyme in the de novo pyrimidine synthesis pathway. By blocking this enzyme, they selectively target the proliferation of rapidly dividing lymphocytes, which are key drivers of autoimmune inflammation. However, studies indicate that **vidofludimus** is a more potent inhibitor of human DHODH than teriflunomide. One study directly reports that **vidofludimus** is 2.6 times more potent than teriflunomide in inhibiting dihydroorotate (DHO) oxidation by human DHODH<sup>[1][2]</sup>. This is further supported by a comparison of their half-maximal inhibitory concentrations (IC50).

## Quantitative Comparison of DHODH Inhibition

The following table summarizes the reported IC50 values for **vidofludimus** and teriflunomide against human DHODH. Lower IC50 values indicate higher potency.

| Compound      | IC50 (nM) for human DHODH | Reference |
|---------------|---------------------------|-----------|
| Vidofludimus  | 134                       | [3]       |
| 160           | [1][4]                    |           |
| Teriflunomide | 130                       | [5]       |
| 407.8         | [6]                       |           |
| 420           | [1]                       |           |
| 773           | [7]                       |           |

## Mechanism of Action: DHODH Inhibition Signaling Pathway

**Vidofludimus** and teriflunomide exert their immunomodulatory effects by inhibiting the mitochondrial enzyme DHODH. This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA. Activated, rapidly proliferating lymphocytes heavily rely on this pathway to sustain their expansion. By inhibiting DHODH, these drugs deplete the pyrimidine pool in these cells, leading to cell cycle arrest and a reduction in the inflammatory response.





[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Vidofludimus calcium | DHODH inhibitor | Probechem Biochemicals [probechem.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. imux.com [imux.com]
- 5. research.cbc.osu.edu [research.cbc.osu.edu]
- 6. A novel series of teriflunomide derivatives as orally active inhibitors of human dihydroorotate dehydrogenase for the treatment of colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. neurology.org [neurology.org]
- To cite this document: BenchChem. [Vidofludimus Demonstrates Superior Potency in DHODH Inhibition Compared to Teriflunomide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1631139#vidofludimus-versus-teriflunomide-in-dhodh-inhibition-potency>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)